5-Dehydro Tolvaptan-d7 is a deuterated analog of Tolvaptan, which is primarily recognized for its role as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2). This compound is instrumental in research related to the pharmacokinetics and metabolic pathways of Tolvaptan, particularly in the context of treating conditions such as hyponatremia and polycystic kidney disease. The molecular formula for 5-Dehydro Tolvaptan-d7 is , with a molecular weight of approximately 453.97 g/mol .
5-Dehydro Tolvaptan-d7 is synthesized from various chemical precursors, including 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. It is classified as a small molecule drug and is part of the broader category of vasopressin receptor antagonists, which are utilized in both clinical and research settings to understand their effects on renal water handling and sodium balance .
The synthesis of 5-Dehydro Tolvaptan-d7 involves several key steps:
This method allows for high yields and purity suitable for both analytical and pharmaceutical applications.
The molecular structure of 5-Dehydro Tolvaptan-d7 can be described using its IUPAC name: N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide. Key structural data includes:
This detailed structural information aids in understanding its chemical behavior and interactions.
5-Dehydro Tolvaptan-d7 can participate in various chemical reactions:
The products formed from these reactions depend on the reagents used and the reaction conditions.
The mechanism by which 5-Dehydro Tolvaptan-d7 exerts its effects mirrors that of Tolvaptan itself. It acts as a selective antagonist for the arginine vasopressin receptor 2 (V2), which is predominantly located in the renal collecting ducts. By blocking these receptors, it prevents the action of vasopressin that promotes water reabsorption through aquaporin channels in the renal tubules. This leads to increased urine output and decreased water retention, making it beneficial for treating conditions associated with fluid overload .
Key physical properties of 5-Dehydro Tolvaptan-d7 include:
These properties are crucial for handling and application in laboratory settings.
5-Dehydro Tolvaptan-d7 has several important applications across various fields:
These applications underscore its significance in both research and clinical contexts, enhancing our understanding of vasopressin-related disorders.
Deuterium labeling of benzazepine derivatives like 5-Dehydro Tolvaptan-d7 requires precision in C–D bond formation at metabolically stable sites. The core benzazepine scaffold presents challenges due to stereochemical complexity and multiple potential deuteration sites. Two primary strategies dominate:
Table 1: Comparative Analysis of Benzazepine Deuteration Methods
Method | Isotopic Purity | Regioselectivity | Reaction Time | Key Limitation |
---|---|---|---|---|
Pd/C-Al-D₂O | 90–95% | Moderate (benzylic) | 0.5–2 h | Over-reduction impurities |
Organometallic | 98–99% | High (C2/C6) | 6–8 h | Multi-step synthesis required |
Ni/Al Alloy-D₂O | 80–85% | Low | 24 h | Non-selective exchange |
Synthesis of 5-Dehydro Tolvaptan-d7 demands integration of radiolabeling (³H/¹⁴C) for metabolic tracking and stable isotopes (²H/¹³C) for pharmacokinetic studies. Optimization focuses on three domains:
Precursor Design: Deuterated tetrahydropyridine isotopologues serve as key intermediates. MRR spectroscopy (Molecular Rotational Resonance) confirms isotopic purity by detecting rotational constant shifts of 0.2–0.5 MHz per deuterium substitution, distinguishing isotopomers with 0.001 amu resolution [5]. This precision is critical for eliminating d₆/d₈ impurities in d₇-labeled compounds.
Reaction Engineering: Microwave-assisted deuteration enhances efficiency:
Deuteration-related impurities in 5-Dehydro Tolvaptan-d7 arise from three mechanistic pathways:
Incomplete Kinetic Isotope Effect (KIE): Primary DKIEs (kH/kD=2–10) favor deuteration, but secondary KIE at chiral centers can invert stereochemistry. For example, α-deuteration to nitrogen in benzazepines induces racemization via planar iminium intermediates, generating epimeric impurities (up to 12% in model systems) [5].
Catalyst-Mediated Over-Reduction: Pd/C catalysts promote three major side reactions:
Table 2: Major Impurities in 5-Dehydro Tolvaptan-d7 Synthesis
Impurity | Origin | Control Strategy | Detection Method |
---|---|---|---|
Epimer at C5 | Chiral center racemization | Low-temperature protonation (−30°C) | Chiral HPLC-UV |
Dechlorinated derivative | Pd-mediated hydrodehalogenation | Reduced catalyst loading (5% Pd/C) | LC-MS (m/z 414→416 shift) |
Tetradeuterated isotopologue | Incomplete D-incorporation | Excess D₂O (5 eq) + extended reaction time | HRMS (Δm = −3 Da) |
Protiated benzazepine | Solvent back-exchange | Anhydrous deuterated solvents | ¹H NMR (loss of D-signal) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7